molecular formula C10H10O4 B15199799 Methyl 4-(2-hydroxyacetyl)benzoate

Methyl 4-(2-hydroxyacetyl)benzoate

Cat. No.: B15199799
M. Wt: 194.18 g/mol
InChI Key: JUYYHGBTSYYTAP-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyacetyl)benzoate is a benzoic acid methyl ester derivative featuring a 2-hydroxyacetyl group (-CO-CH2-OH) at the para position of the aromatic ring. The compound is primarily synthesized for applications in pharmaceutical intermediates or organic materials, where its reactivity and stereoelectronic effects are critical.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 4-(2-hydroxyacetyl)benzoate

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5,11H,6H2,1H3

InChI Key

JUYYHGBTSYYTAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CO

Origin of Product

United States

Scientific Research Applications

Methyl 4-(2-hydroxyacetyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

    Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of methyl 4-(2-hydroxyacetyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Benzoate Esters with Aromatic/Quinoline Substituents

Examples: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) .

  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, yielding yellow/white solids with purity confirmed by $ ^1H $ NMR and HRMS.
  • Key Data :
Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Yield (%)
C2 4-Bromophenyl C28H24BrN3O3 530.42 65–80
C4 4-Fluorophenyl C28H24FN3O3 469.51 70–85

Comparison : Unlike Methyl 4-(2-hydroxyacetyl)benzoate, these analogs exhibit higher molecular weights and lipophilicity due to bulky aromatic substituents. Their biological activity is likely modulated by halogen interactions with target proteins, whereas the hydroxyacetyl group may favor solubility and metabolic stability.

Benzoate Esters with Ureido Substituents

Examples : Methyl (S)-4-(2-(3-substituted phenylureido)-2-phenylacetamido)benzoates (4b–4d) .

  • Structural Features : These compounds feature a urea linkage (-NH-C(O)-NH-) and a phenylacetamido group, enabling hydrogen bonding and chiral recognition.
  • Synthesis : Synthesized via condensation reactions between aniline derivatives and precursor intermediates, yielding white powders with moderate yields (31–44%).
  • Key Data :
Compound Substituent Molecular Formula ESI-MS [M+H]+ Yield (%)
4b 3-Chlorophenyl C23H20ClN3O4 438.1 44
4c 2-Chlorophenyl C23H20ClN3O4 439.2 31

Comparison : The urea group in these analogs introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible hydroxyacetyl group in this compound. Lower yields in 4c suggest steric hindrance from ortho-substituents, a factor less relevant to the para-substituted hydroxyacetyl derivative.

Benzoate Esters with Hydroxy/Acetamido Substituents

Example : Methyl 4-acetamido-2-hydroxybenzoate .

  • Structural Features : Combines acetamido (-NH-CO-CH3) and hydroxy (-OH) groups at the 4- and 2-positions, respectively.
  • Synthesis: Derived from acetylation of 4-aminosalicylic acid, followed by esterification.
  • Properties : High purity (>95%), with applications in drug intermediates.

Comparison : The acetamido group enhances stability against hydrolysis compared to the hydroxyacetyl group. However, the 2-hydroxy position in this analog may reduce steric accessibility compared to the 4-substituted hydroxyacetyl derivative.

Sulfonated and Natural Benzoate Derivatives

Examples : Ethyl 4-(sulfooxy)benzoate (from bamboo shoots) .

  • Isolation : Purified via column chromatography and identified using NMR and MS.

Comparison : Natural derivatives often exhibit lower synthetic yields but higher biocompatibility. The hydroxyacetyl group in this compound may offer a balance between synthetic feasibility and bioactivity.

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